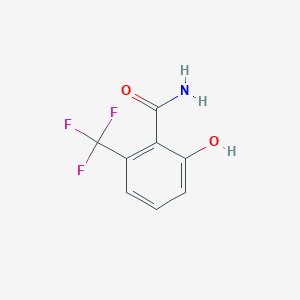

2-Hydroxy-6-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-6-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 2-hydroxy-6-(trifluoromethyl)benzamide exhibits potent antimicrobial properties. A study evaluated its effectiveness against various pathogenic microorganisms, revealing that it inhibits the growth of bacteria and fungi at low concentrations. The structure-activity relationship indicates that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines in macrophages. This activity is attributed to its ability to inhibit the NF-kB signaling pathway.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, human macrophages were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in TNF-alpha and IL-6 secretion, suggesting potential therapeutic applications in inflammatory diseases.

Herbicidal Activity

The herbicidal potential of this compound has been explored, particularly its efficacy against broadleaf weeds. Field trials demonstrated that formulations containing this compound effectively reduced weed biomass when applied pre-emergence.

Table 2: Herbicidal Efficacy Against Common Weeds

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Chenopodium album | 78 | 150 |

| Solanum nigrum | 90 | 250 |

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of salicylamide with trifluoroacetyl chloride under controlled conditions to yield the desired product with high purity and yield.

Synthetic Method Overview

- Dissolve salicylamide in an appropriate solvent.

- Add trifluoroacetyl chloride dropwise while maintaining low temperatures.

- Stir the mixture for several hours until completion.

- Purify the product using recrystallization techniques.

Eigenschaften

Molekularformel |

C8H6F3NO2 |

|---|---|

Molekulargewicht |

205.13 g/mol |

IUPAC-Name |

2-hydroxy-6-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(13)6(4)7(12)14/h1-3,13H,(H2,12,14) |

InChI-Schlüssel |

PUAPEUMJURGNSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)O)C(=O)N)C(F)(F)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.